

# Benchmarking Takeda103A (TAK-103/NIB103) Against Existing Mesothelin-Targeting Therapies

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## Compound of Interest

Compound Name: Takeda103A

Cat. No.: B1681212

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Takeda103A**, now known as NIB103, a chimeric antigen receptor (CAR) T-cell therapy, with other therapies targeting mesothelin-expressing solid tumors. The information is intended for researchers, scientists, and drug development professionals to understand the current landscape of mesothelin-targeted treatments and the positioning of NIB103 within it.

## Introduction to Takeda103A (TAK-103/NIB103)

NIB103 is an autologous CAR T-cell therapy developed by Noile-Immune Biotech. It was previously in development by Takeda under the designation TAK-103.[1][2][3][4][5] This therapy targets mesothelin, a cell-surface antigen highly expressed in a variety of solid tumors, including mesothelioma, pancreatic, ovarian, and non-small cell lung cancers, with limited expression in normal tissues.[6][7][8]

A key feature of NIB103 is the incorporation of "PRIME" (proliferation-inducing and migration-enhancing) technology. This technology engineers the CAR T-cells to co-express interleukin-7 (IL-7) and CCL19, aiming to enhance T-cell proliferation, survival, and migration to the tumor site.[1]

A Phase I clinical trial for TAK-103 in adult patients with advanced or metastatic solid tumors expressing mesothelin was initiated (NCT05164666). Following Takeda's discontinuation of the program, Noile-Immune Biotech has reacquired the rights and is proceeding with a new Phase

I clinical trial for NIB103 in Japan for patients with mesothelin-expressing advanced or metastatic solid cancers.[\[1\]](#)[\[9\]](#)

## Comparative Analysis of Mesothelin-Targeting Therapies

To benchmark NIB103, this guide compares it against other mesothelin-targeting therapies in clinical development, including other CAR T-cell therapies, antibody-drug conjugates (ADCs), monoclonal antibodies, and immunotoxins.

### Table 1: Overview of Mesothelin-Targeting Therapies

Therapy Class	Product Name(s)	Mechanism of Action	Developer(s)	Highest Development Phase
CAR T-Cell Therapy	NIB103 (TAK-103)	Autologous T-cells engineered to express a CAR targeting mesothelin, with co-expression of IL-7 and CCL19 (PRIME technology).	Noile-Immune Biotech (formerly with Takeda)	Phase I[1][9]
Other Mesothelin CAR-T	Autologous T-cells engineered to express a CAR targeting mesothelin.	Various (e.g., Memorial Sloan Kettering)	Phase I/II[10][11][12][13]	
Antibody-Drug Conjugate (ADC)	Anetumab Ravtansine (BAY 94-9343)	Anti-mesothelin antibody conjugated to the maytansinoid tubulin inhibitor DM4.	Bayer	Phase II[14][15][16][17][18]
Monoclonal Antibody	Amatuximab (MORAb-009)	Chimeric monoclonal antibody that binds to mesothelin, potentially inhibiting cell adhesion and inducing antibody-dependent cellular	Morphotek	Phase II[6][8][19][20]

		cytotoxicity (ADCC).		
Immunotoxin	LMB-100	Recombinant immunotoxin consisting of an anti-mesothelin Fab fragment fused to a modified Pseudomonas exotoxin A.	National Cancer Institute	Phase II[21][22][23][24][25]

Table 2: Clinical Efficacy and Safety of Comparator Therapies

Therapy	Indication(s)	Key Efficacy Results	Key Safety/Tolerability Findings	Citation(s)
Mesothelin CAR-T (Regional Delivery + Pembrolizumab)	Malignant Pleural Disease	Overall Response Rate (ORR): 72% in a subgroup of 11 mesothelioma patients. Median Overall Survival (OS): 23.9 months.	Generally well-tolerated with only grade 1 and 2 adverse events. No evidence of immunogenicity.	<a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Anetumab Ravtansine	Mesothelin-Expressing Solid Tumors	ORR: 16% (6.5 mg/kg Q3W), 9% (1.8 mg/kg QW), 6% (2.2 mg/kg QW). Disease Control Rate (DCR): 65%, 54%, and 64% respectively. Highest ORR (31%) in mesothelioma subgroup.	Manageable safety profile. Most common adverse events: fatigue, nausea, diarrhea, anorexia, vomiting, peripheral sensory neuropathy.	<a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a> <a href="#">[18]</a>
Amatuximab (+ Pemetrexed/Cisplatin)	Malignant Pleural Mesothelioma	Partial Response (PR): 39-40%. Stable Disease (SD): 51%. Median OS: 14.8 months.	Favorable safety profile. Hypersensitivity reactions observed in 12.4% of patients.	<a href="#">[6]</a> <a href="#">[20]</a>
LMB-100	Mesothelioma & Other Solid Tumors	Single agent: 8 of 10 mesothelioma	MTD of 140 mcg/kg. Dose-limiting toxicities:	<a href="#">[21]</a> <a href="#">[22]</a> <a href="#">[23]</a> <a href="#">[24]</a>

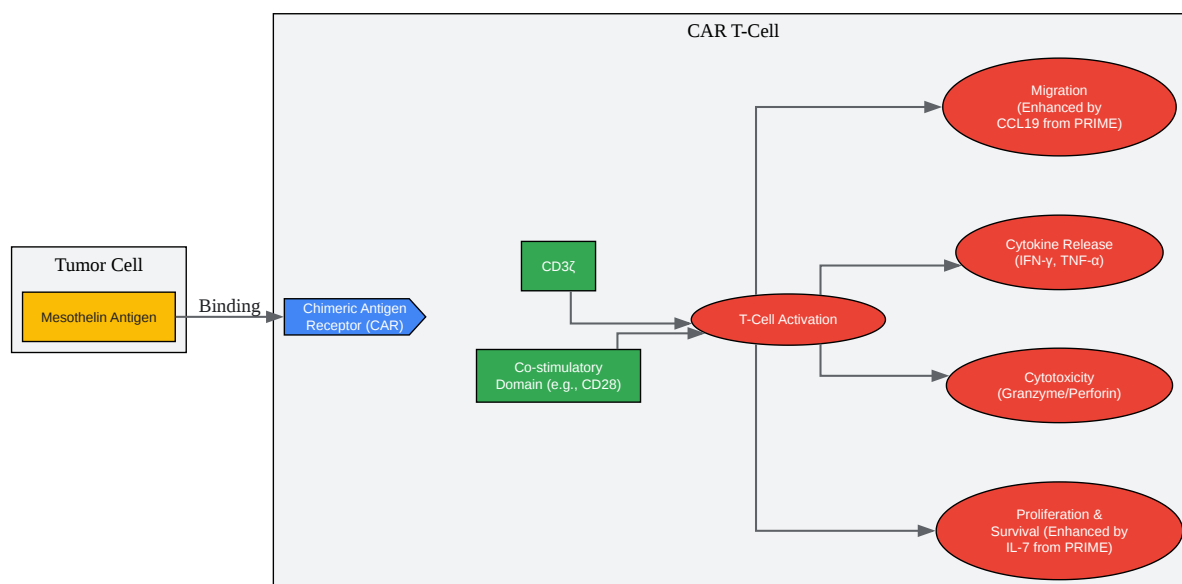
patients had	capillary leak
stable disease.	syndrome,
With nab-	creatinine
paclitaxel in	increase.
pancreatic	Development of
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7/17 with >50%	antibodies is
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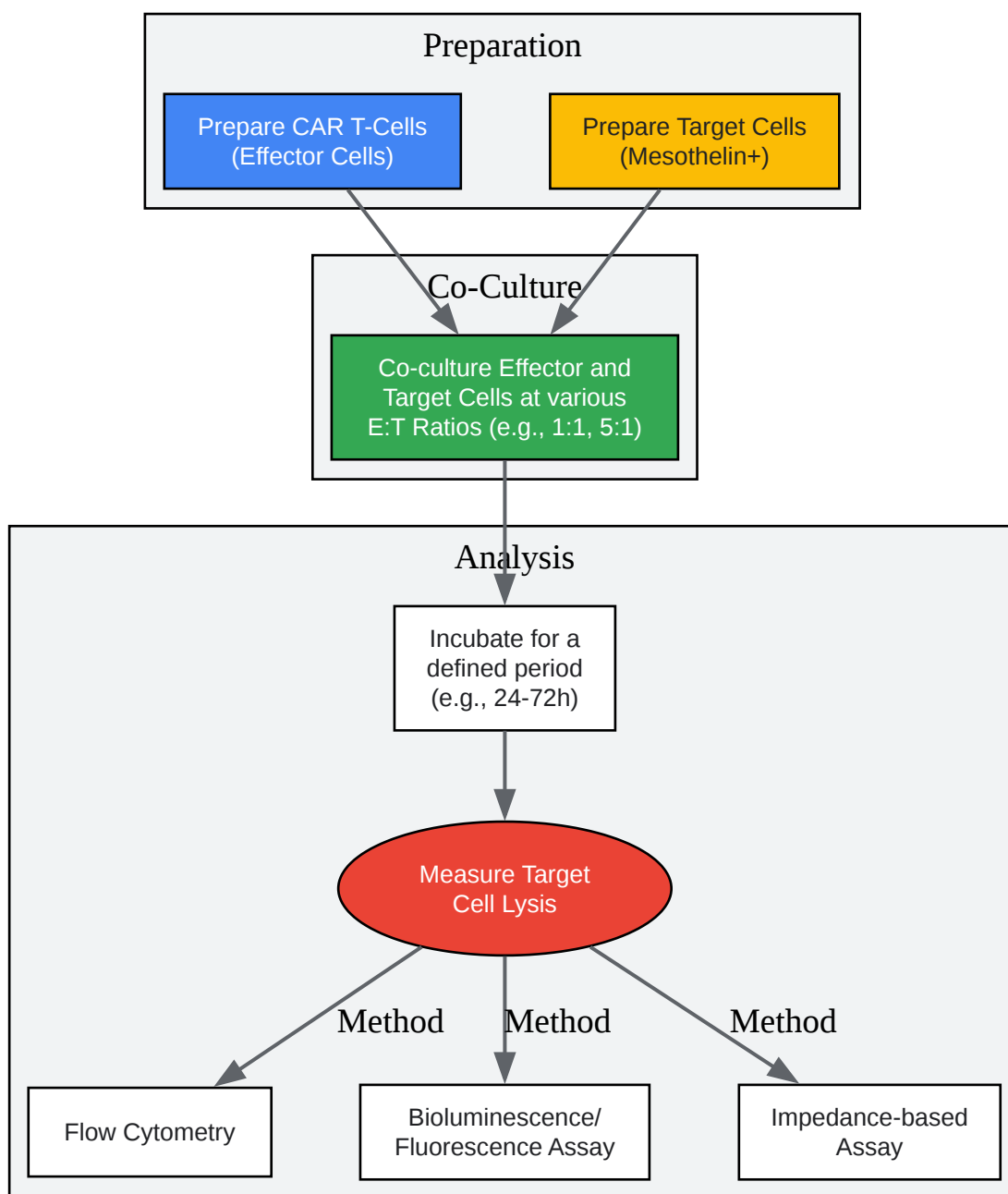
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## Signaling Pathways and Experimental Workflows

### CAR T-Cell Signaling Pathway

The binding of the CAR to its target antigen on a tumor cell initiates a signaling cascade within the T-cell, leading to its activation, proliferation, and cytotoxic activity. The diagram below illustrates a simplified, generic CAR T-cell signaling pathway.





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